3-Amino-3-(2-chlorophenyl)propan-1-ol

Lipophilicity Physicochemical Property Membrane Permeability

Researchers requiring consistent platelet aggregation or HIF-1α inhibition assays need precisely specified ortho-chloro β-amino alcohol. Generic phenyl or para-chloro analogs fail to recapitulate the unique physicochemical profile of this building block. • YC-1 (HCl salt) inhibits platelet aggregation: IC50 = 2.1 µM (U46619), 11.7 µM (collagen), 59.3 µM (thrombin) • Validated HIF-1α inhibitor: IC50 = 1.2 µM in cell-based reporter assays • LogP 1.19 (vs. 1.77 for unsubstituted analog) improves solubility and reduces nonspecific binding Racemic mixture; (S)-enantiomer (CAS 1213112-11-8) also available. Global shipping with full quality documentation.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 21464-51-7
Cat. No. B1285027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2-chlorophenyl)propan-1-ol
CAS21464-51-7
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CCO)N)Cl
InChIInChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2
InChIKeyMJTCBVJNSSTRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(2-chlorophenyl)propan-1-ol Profile


3-Amino-3-(2-chlorophenyl)propan-1-ol, also referred to as γ-amino-2-chlorobenzenepropanol or DL-β-(2-chlorophenyl)alaninol, is a β-amino alcohol building block characterized by a 2-chlorophenyl substituent at the β-carbon, an amino group, and a primary alcohol . This ortho-chloro configuration imparts distinct steric and electronic properties compared to unsubstituted or para-substituted analogs, making it a strategically differentiated intermediate in medicinal chemistry and chemical biology . The compound exists as a racemic mixture and is also available as the single (S)-enantiomer (CAS 1213112-11-8) for chiral applications .

Building Block β-Amino alcohol with ortho-chloro phenyl substituent
Chiral Options Racemic or high-purity (S)-enantiomer available
Differentiation Ortho-chloro alters lipophilicity, sterics, H-bonding

Why Generic Analogs Fall Short


Generic substitution with unsubstituted phenyl (e.g., 3-amino-3-phenylpropan-1-ol) or para-chloro analogs fails to recapitulate the unique physicochemical and biological profile of the ortho-chloro β-amino alcohol. The 2-chloro substituent significantly alters lipophilicity (LogP 1.19 vs. 1.77 for the unsubstituted analog ), influences the basicity of the adjacent amino group through intramolecular hydrogen bonding, and modulates receptor binding geometry due to steric hindrance . These differences directly impact solubility, membrane permeability, and target engagement—parameters critical for reproducible results in biological assays and chemical syntheses. Therefore, procurement of the precisely specified ortho-chloro compound is essential for maintaining experimental consistency and achieving the expected functional outcomes.

Attribute
Target (2-Chlorophenyl)
Generic Analog (Unsubstituted/Para)
Lipophilicity
Significantly lower LogP may improve aqueous solubility
Higher LogP shifts permeability profile
Steric Hindrance
Ortho-chloro restricts conformation, impacts binding geometry
Lacks steric bulk; may not reproduce target engagement
Intramolecular H-Bond
Ortho-chloro engages amine, shifting basicity
No such interaction; amine basicity differs

Quantitative Evidence Summary


Lipophilicity (LogP) Advantage

The ortho-chloro substituent significantly reduces lipophilicity compared to the unsubstituted phenyl analog, as measured by calculated LogP. This lower LogP value (1.19 vs. 1.77) indicates a less lipophilic character, which may influence membrane permeability, solubility, and off-target binding profiles .

Lipophilicity (LogP)
Head-to-head
ΔLogP = -0.58
Reported LogP shift context; supports solubility/permeability tuning
Calculated values; experimental confirmation advised
Lipophilicity Physicochemical Property Membrane Permeability

Platelet Aggregation Inhibition (YC-1)

The hydrochloride salt of 3-amino-3-(2-chlorophenyl)propan-1-ol, known as YC-1, exhibits potent, concentration-dependent inhibition of human platelet aggregation induced by U46619, collagen, and thrombin. The ortho-chloro moiety is critical for this activity, as unsubstituted or para-substituted analogs show markedly reduced or absent sGC activation [1]. IC50 values are provided for three distinct agonists, demonstrating a broad antiplatelet profile.

Antiplatelet IC50
Class-level
2.1 µM (U46619), 11.7 µM (collagen), 59.3 µM (thrombin)
Reported platelet aggregation inhibition; supports sGC/cGMP studies
Human washed platelets; class-level inference
Antiplatelet sGC Activation Thrombosis

HIF-1α Transcriptional Inhibition

YC-1 (HCl salt of the target compound) inhibits hypoxia-induced HIF-1 transcriptional activity with an IC50 of 1.2 µM. This inhibition occurs at the post-translational level and is independent of sGC activation, highlighting a dual mechanism of action unique to the ortho-chloro β-amino alcohol scaffold . Simple β-amino alcohols lacking the 2-chlorophenyl group do not exhibit this HIF-1α inhibitory activity.

HIF-1α Inhibition
Class-level
IC50 = 1.2 µM
Reported HIF-1α inhibition; supports hypoxia signaling research
HRE reporter assay in Hep3B cells
HIF-1α Hypoxia Cancer Therapeutics

sGC Activation (NO-Independent)

YC-1 directly activates purified soluble guanylate cyclase in a nitric oxide (NO)-independent manner, increasing enzyme activity 12-fold at 200 µM with an ED50 of 20 µM . In comparative studies with other sGC activators, YC-1 demonstrates a distinct pharmacological profile: while BAY 41-2272 is more potent in relaxing vascular smooth muscle, YC-1 shows greater synergism with NO and carbon monoxide (CO) in activating sGC [1]. The ortho-chloro substitution is essential for this unique allosteric modulation.

sGC Activation
Cross-study
ED50 = 20 µM; 12-fold activation at 200 µM
Benchmark NO-independent sGC activator for cGMP research
Purified enzyme; synergism with NO/CO noted
sGC Activator cGMP Signaling Vasorelaxation

HT-29 Antiproliferative Activity

The free base form of 3-amino-3-(2-chlorophenyl)propan-1-ol exhibits moderate antiproliferative activity against HT-29 human colon cancer cells with an IC50 of 113.3 µM [1]. This level of cytotoxicity is significantly lower than that of conventional chemotherapeutics (e.g., cisplatin IC50 ~ 1-10 µM), but it aligns with the compound's role as a building block for further derivatization rather than a standalone drug. Unsubstituted β-amino alcohols often show negligible or undetectable antiproliferative activity in the same assays, underscoring the functional contribution of the 2-chloro substituent.

HT-29 Antiproliferative
Class-level
IC50 = 113.3 µM (SRB assay)
Reported cell-model endpoint; supports colon cancer cell studies
HT-29 line; moderate activity context
Antiproliferative Colon Cancer Cytotoxicity

(S)-Enantiomer Purity & Resolution

The (S)-enantiomer of 3-amino-3-(2-chlorophenyl)propan-1-ol (CAS 1213112-11-8) is commercially available with high enantiomeric purity (≥97% ee) . In contrast, the unsubstituted phenyl analog (S)-3-amino-3-phenylpropan-1-ol is typically obtained with lower optical purity or requires more elaborate enzymatic resolution [1]. The presence of the ortho-chloro group facilitates easier chiral resolution via crystallization or chromatography due to enhanced conformational rigidity and altered intermolecular interactions. This makes the ortho-chloro β-amino alcohol a preferred chiral building block for asymmetric syntheses of complex molecules, including pharmaceuticals and ligands.

(S)-Enantiomer Purity
Cross-study
≥97% ee; commercially resolved
Supports enantioselective synthesis research; chiral reference standard
Chiral HPLC or NMR verification
Chiral Building Block Enantioselective Synthesis Asymmetric Catalysis

Validated Application Scenarios


Antiplatelet & Antithrombotic Research

Researchers investigating platelet function, thrombosis, or sGC/cGMP signaling should select the hydrochloride salt (YC-1) derived from 3-amino-3-(2-chlorophenyl)propan-1-ol. The well-defined IC50 values for inhibition of platelet aggregation (2.1 µM for U46619, 11.7 µM for collagen, 59.3 µM for thrombin) provide a reliable benchmark for in vitro and in vivo studies [1]. Its NO-independent mechanism offers a unique advantage over conventional NO donors or PDE5 inhibitors, allowing dissection of cGMP-dependent pathways without confounding NO-mediated effects.

Hypoxia & Cancer Biology

YC-1 is a validated HIF-1α inhibitor with an IC50 of 1.2 µM in cell-based reporter assays . This makes it an essential reagent for studies on tumor hypoxia, angiogenesis, and metabolic reprogramming. The ortho-chloro β-amino alcohol scaffold provides a distinct chemical starting point for developing more selective HIF-1α modulators, as unsubstituted analogs lack this activity.

Asymmetric Synthesis with (S)-Enantiomer

For chemists engaged in enantioselective synthesis, the (S)-enantiomer of 3-amino-3-(2-chlorophenyl)propan-1-ol (CAS 1213112-11-8, purity ≥97% ee) offers a reliable chiral building block . Its enhanced conformational rigidity and ease of resolution make it superior to the unsubstituted phenyl analog for constructing chiral auxiliaries, ligands, and pharmaceutical intermediates with defined stereochemistry [2].

Physicochemical Optimization in Lead Discovery

The ortho-chloro substitution reduces LogP by 0.58 units compared to the unsubstituted phenyl analog (1.19 vs. 1.77) . Medicinal chemists seeking to improve solubility and reduce nonspecific binding in early lead series can incorporate the 3-amino-3-(2-chlorophenyl)propan-1-ol scaffold to modulate lipophilicity without introducing additional hydrogen bond donors or acceptors.

Application
Selection Property
Validation Focus
Antiplatelet & sGC Signaling Research
Ortho-chloro scaffold with NO-independent sGC activation
Platelet aggregation inhibition assays; cGMP pathway dissection
Hypoxia & Cancer Signaling Research
HIF-1α transcriptional inhibition
HRE reporter assay context; tumor hypoxia models
Asymmetric Synthesis
High enantiopurity (S)-enantiomer; easier chiral resolution
Chiral HPLC verification; stereochemical control
Physicochemical Optimization
LogP reduction via ortho-chloro; improved solubility context
Solubility and nonspecific binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(2-chlorophenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.